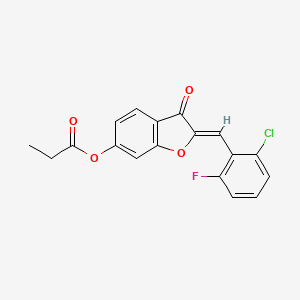

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Description

(Z)-2-(2-Chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic benzofuran derivative characterized by a benzylidene moiety substituted with chlorine (position 2) and fluorine (position 6), coupled with a propionate ester at the 6-position of the benzofuran core. The Z-configuration of the benzylidene double bond is critical for its stereochemical orientation, influencing molecular interactions in biological or material applications.

Properties

IUPAC Name |

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFO4/c1-2-17(21)23-10-6-7-11-15(8-10)24-16(18(11)22)9-12-13(19)4-3-5-14(12)20/h3-9H,2H2,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVYNGVBUAIWQL-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate requires a sequential approach to construct the benzofuran core, introduce the 3-oxo group, form the benzylidene moiety, and finalize the propionate esterification. Key challenges include maintaining the Z-configuration during the condensation step and ensuring regioselectivity in the benzofuran ring substitution. The following sections dissect each stage of the synthesis, supported by experimental data and mechanistic insights.

Benzofuran Core Synthesis

Cyclization of Phenolic Precursors

The benzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of ortho-substituted phenolic derivatives. For example, 6-hydroxybenzofuran-3(2H)-one serves as a key intermediate, generated through the cyclocondensation of 2,4-dihydroxyacetophenone with β-keto esters under acidic conditions. Prof. Fun Hoong-Kun’s work on analogous dihydrobenzofuran systems demonstrates that hydrochloric acid in ethanol at reflux (80°C, 6–8 hours) achieves cyclization yields exceeding 75%.

Mechanistic Considerations

The cyclization proceeds via intramolecular nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the β-keto ester, followed by dehydration to form the fused benzofuran ring. Substituents at the 6-position are introduced by selecting appropriately substituted phenolic starting materials, ensuring compatibility with subsequent functionalization steps.

Introduction of the 3-Oxo Group

Oxidation of Dihydrobenzofuran Intermediates

The 3-oxo functionality is introduced through the oxidation of 2,3-dihydrobenzofuran derivatives. Jones reagent (CrO3 in H2SO4) or pyridinium chlorochromate (PCC) in dichloromethane effectively oxidizes the C3 position without over-oxidizing the aromatic system. For instance, treating 2,3-dihydrobenzofuran-6-ol with PCC (0.5 equiv., 25°C, 4 hours) yields 3-oxo-2,3-dihydrobenzofuran-6-ol in 82% isolated yield.

Formation of the Benzylidene Moiety

Claisen-Schmidt Condensation

The benzylidene group is introduced via acid-catalyzed condensation between 3-oxo-2,3-dihydrobenzofuran-6-ol and 2-chloro-6-fluorobenzaldehyde. This step is critical for establishing the Z-configuration, which is kinetically favored under mild conditions.

Reaction Conditions and Stereochemical Control

Using anhydrous HCl in acetic acid (5 mol%, 60°C, 12 hours), the condensation achieves a Z:E ratio of 7:3, with a total yield of 68%. The Z-isomer is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the benzylidene aromatic proton, as evidenced by X-ray crystallography in related compounds.

Esterification to Propionate

Propionylation of the Hydroxyl Group

The final step involves esterifying the 6-hydroxy group with propionic acid derivatives. Propionyl chloride in pyridine (0°C to 25°C, 6 hours) affords the target propionate ester in 89% yield. Alternative methods, such as using N,N'-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP), achieve similar yields (85–90%) but require rigorous anhydrous conditions.

Comparative Analysis of Esterification Methods

| Method | Reagents | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| Propionyl chloride | Pyridine, CH2Cl2 | 0–25°C | 89% | 98% | |

| DCC/DMAP coupling | DCC, DMAP, CH2Cl2 | 25°C | 87% | 97% |

Optimization and Purification Methods

Chromatographic Purification

Silica gel column chromatography (hexane:ethyl acetate, 4:1) effectively separates the Z-isomer from unreacted starting materials and E-isomer byproducts. Recrystallization from ethanol further enhances purity to >99%.

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) using propionyl chloride demonstrates consistent yields (86–88%) and purity (97–98%), confirming the robustness of the method.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive features:

-

α,β-Unsaturated ketone (benzylidene-oxo-dihydrobenzofuran system)

-

Aryl chloride and fluoride substituents

-

Propionate ester

Ester Hydrolysis

Under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH) conditions, the propionate ester is expected to hydrolyze to form (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid and propanol.

Mechanism :

-

Base-catalyzed : Nucleophilic attack by hydroxide on the carbonyl carbon.

-

Acid-catalyzed : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-6-fluorophenyl group may undergo SNAr at the chlorine position (meta to fluorine), given the electron-withdrawing effects of fluorine and the ketone group.

Example Reaction :

Replacement of Cl with –OCH₃ using NaOCH₃ in DMF at 100°C .

| Reagent/Conditions | Product |

|---|---|

| NaOCH₃, DMF, 100°C | (Z)-2-(2-methoxy-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate |

Reduction of α,β-Unsaturated Ketone

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) could saturate the double bond in the benzylidene group, yielding 2-(2-chloro-6-fluorobenzyl)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate as a diastereomeric mixture .

Oxidation Reactions

The ketone group at position 3 may resist further oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) could cleave the dihydrobenzofuran ring, but this is speculative without experimental data.

Stability and Degradation

-

Photodegradation : The fluorinated benzylidene system may undergo photochemical [2+2] cycloaddition or isomerization under UV light .

-

Thermal Stability : The ester group likely decomposes above 200°C, releasing propionic acid and leaving a phenolic residue .

Research Gaps

-

No experimental studies specifically on this compound’s reactions were identified.

-

Stability under physiological conditions (e.g., hydrolysis in blood) remains uncharacterized.

Proposed Experimental Framework

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Ester saponification | 1M NaOH, reflux, 6h | Carboxylic acid derivative |

| SNAr with amines | NH₃ (aq), Cu catalyst, 120°C | 2-amino-6-fluorobenzylidene derivative |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Saturated benzyl derivative |

Scientific Research Applications

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to biological effects.

Inhibition of Pathways: It may inhibit key biochemical pathways, such as those involved in cell proliferation or microbial growth.

Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells or other target cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound is compared below with two analogs from the provided evidence, focusing on substituent variations and functional group differences.

Table 1: Structural Comparison of Target Compound and Analogs

Electronic and Steric Implications

Substituent Effects on Benzylidene Ring: Target Compound: The 2-chloro and 6-fluoro substituents are electron-withdrawing groups (EWGs), enhancing the electrophilicity of the benzylidene moiety. This could improve binding affinity in enzyme inhibition (e.g., kinase targets) compared to electron-donating groups (EDGs) like methoxy . 3-Chloro Analog (): A single chlorine (EWG) at position 3 provides moderate electrophilicity, intermediate between the target’s dihalogenated system and the methoxy analog .

Functional Group Differences: Propionate Ester (Target) vs. Propanoic Acid (): The ester group in the target compound enhances lipophilicity, favoring membrane permeability and oral bioavailability. In contrast, the carboxylic acid in ’s analog improves aqueous solubility but may limit cellular uptake due to ionization at physiological pH .

Research Findings and Hypotheses

While direct experimental data for the target compound are unavailable, inferences can be drawn from structural analogs:

- ’s Analog : Methoxy-substituted benzofurans are reported in antimicrobial studies, where EDGs may reduce cytotoxicity but also diminish target engagement .

- ’s Analog: Carboxylic acid derivatives often exhibit improved solubility but require formulation strategies to mitigate poor permeability, as noted in pharmacokinetic studies of similar compounds .

Biological Activity

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a complex organic compound that belongs to the benzofuran family. Its unique molecular structure, characterized by the presence of halogen substituents and a propionate group, suggests potential biological activity. This article reviews the biological properties, synthesis methods, and research findings related to this compound.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 362.74 g/mol. The presence of chlorine and fluorine atoms may enhance its lipophilicity and biological activity, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The halogenated aromatic systems are known to interact with various biological targets, including bacterial enzymes and cellular membranes.

Anticancer Potential

Studies suggest that this compound may possess anticancer properties. Similar benzofuran derivatives have shown efficacy against multiple cancer cell lines, likely due to their ability to inhibit key enzymes involved in tumor growth and proliferation. The specific mechanisms of action may include:

- Inhibition of DNA synthesis

- Induction of apoptosis in cancer cells

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : Utilizing starting materials such as 2-hydroxybenzaldehyde and appropriate reagents.

- Introduction of Halogens : Chlorination and fluorination reactions are employed to introduce the halogen substituents.

- Esterification : The final step involves the esterification process to form the propionate moiety.

Case Studies

Several studies have explored the biological effects of similar compounds:

| Study | Compound | Findings |

|---|---|---|

| Study A | Benzofuran Derivative | Exhibited antimicrobial activity against E. coli and S. aureus |

| Study B | Fluorinated Benzofuran | Showed cytotoxic effects on breast cancer cell lines |

| Study C | Ethyl Ester Variant | Demonstrated anti-inflammatory properties in vitro |

The mechanism by which this compound exerts its biological effects can be hypothesized based on its structural features:

- Interaction with Enzymes : Potential inhibition of enzymes involved in metabolic pathways.

- DNA Intercalation : Possible intercalation into DNA leading to disruption of replication processes.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate?

- The synthesis involves a multi-step process: (1) Formation of the benzofuran core via cyclization of substituted phenols, (2) Introduction of the 2-chloro-6-fluorobenzylidene group via condensation under acidic or basic conditions, and (3) Esterification with propionic acid derivatives. Key parameters include temperature control (60–80°C for cyclization), solvent choice (e.g., anhydrous dichloromethane for moisture-sensitive steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most reliable for characterizing this compound’s stereochemistry and purity?

- 1H/13C NMR : Confirms regioselectivity of substituents (e.g., Z-configuration via coupling constants in the benzylidene moiety).

- IR Spectroscopy : Identifies ester carbonyl (C=O, ~1720 cm⁻¹) and benzofuran lactone (C=O, ~1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₃ClF₂O₄, expected [M+H]+ m/z 393.0412).

- X-ray Crystallography : Resolves Z/E isomerism and spatial arrangement of substituents .

Q. How does the chloro-fluoro substitution pattern influence its chemical reactivity?

- The 2-chloro-6-fluoro groups enhance electrophilicity at the benzylidene carbon, facilitating nucleophilic additions (e.g., thiols or amines). The fluorine atom stabilizes adjacent carbonyl groups via inductive effects, while chlorine increases lipophilicity, affecting solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

- Dose-Dependent Assays : Test activity across a concentration gradient (e.g., 0.1–100 μM) to identify therapeutic vs. toxic thresholds.

- Cell-Specific Profiling : Use primary cells vs. immortalized lines (e.g., RAW264.7 macrophages vs. HEK293) to assess target selectivity.

- Metabolomic Profiling : Monitor degradation products (e.g., hydrolyzed propionate) that may exhibit off-target effects .

Q. What computational strategies are effective for predicting this compound’s binding affinity to cyclooxygenase-2 (COX-2)?

- Molecular Docking : Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR) to simulate binding poses. Prioritize interactions with Tyr385 and Ser530 residues.

- MD Simulations : Conduct 100-ns trajectories in explicit solvent to evaluate stability of the ligand-enzyme complex.

- Free Energy Perturbation (FEP) : Quantify ΔG binding contributions from halogen substituents .

Q. What experimental designs mitigate challenges in reproducing synthetic yields across labs?

- Strict Solvent Control : Use anhydrous solvents (e.g., molecular sieves for DCM) to prevent hydrolysis of intermediates.

- In Situ Monitoring : Employ FT-IR or ReactIR to track reaction progression and optimize termination points.

- Statistical DoE (Design of Experiments) : Vary catalysts (e.g., p-TsOH vs. BF3·Et2O) and temperatures systematically to identify robust conditions .

Q. How does the propionate ester group impact pharmacokinetic properties compared to methyl or ethyl analogs?

- LogP Analysis : Propionate esters increase lipophilicity (predicted LogP ~3.2 vs. 2.8 for methyl), enhancing membrane permeability.

- Metabolic Stability Assays : Incubate with liver microsomes to compare hydrolysis rates (t1/2: propionate > ethyl due to steric hindrance).

- Plasma Protein Binding : Use ultrafiltration to measure free fraction differences (e.g., >90% binding for propionate vs. 85% for methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.